2-Fluoroacetophenone
Overview
Description
2-Fluoroacetophenone is an organic compound with the molecular formula C8H7FO. It belongs to the class of aromatic ketones and is widely used in various fields of research and industry . It is a yellowish liquid that is insoluble in water but soluble in most organic solvents such as ethanol and ether .
Synthesis Analysis
2-Fluoroacetophenone can be synthesized by various methods including Friedel-Crafts acylation of acetophenone with a fluorine-containing acid chloride . Another method involves the electrophilic fluorination of appropriate phenacyl Meldrum’s acid substrates using Selectfluor . The reaction with water, ethanol, Grignard, and alkynyllithium reagents gives rise to the corresponding fluoro-acetophenone .Molecular Structure Analysis
The molecular structure of 2-Fluoroacetophenone consists of a benzene ring attached to a carbonyl group (C=O) and a fluorine atom. The molecular weight is 138.14 g/mol . The InChI key is QMATYTFXDIWACW-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reaction performance of 2-Fluoroacetophenone is similar to that of benzene, which can undergo substitution, addition, condensation, oxidation, reduction, and other reactions . It has been used as a starting reagent in the synthesis of ascididemin .Physical And Chemical Properties Analysis
2-Fluoroacetophenone is a yellowish liquid with a melting point of -11°C and boiling point of 194°C . It has a density of 1.218 g/cm³ and a refractive index of 1.52 . It is soluble in organic solvents but insoluble in water .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Organic Chemistry, specifically in the synthesis of natural products .
Summary of the Application
2-Fluoroacetophenone is used as a starting reagent in the synthesis of ascididemin , a natural product with potential anticancer properties.
Methods of Application or Experimental Procedures
The synthesis of ascididemin from 2-Fluoroacetophenone involves an anionic cascade ring closure as the key step . The exact procedures and technical details would be found in the original research paper .
Results or Outcomes
This new approach to the synthesis of ascididemin resulted in a 45% overall yield in just 6 steps starting from 2-Fluoroacetophenone . This method was also extended to the synthesis of a new isomer of ascididemin .
Synthesis of 1-(2-piperidin-1-yl-phenyl)-ethanone
Specific Scientific Field
This application is also in the field of Organic Chemistry, particularly in the synthesis of organic compounds .
Summary of the Application
2-Fluoroacetophenone is used to produce 1-(2-piperidin-1-yl-phenyl)-ethanone by reaction with piperidine .
Methods of Application or Experimental Procedures
Results or Outcomes
α-Bromination Reaction in Experimental Teaching
Specific Scientific Field
This application is in the field of Organic Chemistry, specifically in the teaching of α-bromination reactions .
Summary of the Application
2-Fluoroacetophenone is used in an innovative experiment conducted by junior undergraduates to explore the α-bromination reaction of carbonyl compounds . This experiment is part of an effort to incorporate important research results into undergraduate experimental teaching .
Methods of Application or Experimental Procedures
The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .
Results or Outcomes
The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 . All the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .
Catalyst-free α-Bromination by Two-phase Electrolysis
Specific Scientific Field
This application is also in the field of Organic Chemistry, particularly in the development of catalyst-free methods for α-bromination .
Summary of the Application
2-Fluoroacetophenone is used in a catalyst-free method for the α-bromination of acetophenones using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature .
Methods of Application or Experimental Procedures
The exact procedures and technical details for this method are not specified in the source . For detailed procedures, one would need to refer to the original research paper .
Results or Outcomes
This approach results in an excellent yield of α-bromo acetophenones with high selectivity . Various optimization studies are carried out to achieve good yield with high current efficiency .
Enantioselective Reduction
Specific Scientific Field
This application is in the field of Organic Chemistry, specifically in the enantioselective reduction of ketones .
Summary of the Application
2-Fluoroacetophenone is used in the enantioselective reduction to obtain the corresponding (S)-aryl ethanols with good yield and almost absolute enantioselectivity . This process is significant as it introduces chirality into the target molecule and represents a valuable approach for the synthesis of optically active alcohols .
Methods of Application or Experimental Procedures
Results or Outcomes
Bioprocessing
Specific Scientific Field
This application is in the field of Biotechnology, specifically in bioprocessing .
Methods of Application or Experimental Procedures
Results or Outcomes
Safety And Hazards
properties
IUPAC Name |
2-fluoro-1-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMBUJAFGMOIGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196360 | |
Record name | Acetophenone, 2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoroacetophenone | |
CAS RN |
450-95-3 | |
Record name | 2-Fluoro-1-phenylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=450-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetophenone, 2-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000450953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetophenone, 2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-1-phenylethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.538 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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